5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Properties
IUPAC Name |
5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMABPINNIAWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Optimization
The palladium-catalyzed carbonylation-cyclization of ortho-iodophenols with cyanamide, as reported by Larsson et al., offers a versatile route to 4H-benzo[e]oxazin-4-ones. For the 5-fluoro derivative, this method requires 5-fluoro-2-iodophenol as the starting material. The reaction employs a two-chamber system where Mo(CO)6 serves as an ex situ CO source, enabling gas-free conditions. Pd(PPh3)4 (5 mol%) and triethylamine in 1,4-dioxane at 65°C facilitate the carbonylative coupling, followed by intramolecular cyclization to yield the benzoxazinone core.
Notably, this protocol was extended to ortho-bromophenols using Pd(OAc)2 and DPE-phos, achieving moderate yields (20–76%) for brominated substrates. For 5-fluoro-2-bromophenol, analogous conditions could be applied, though the electron-withdrawing fluorine substituent may necessitate longer reaction times or elevated temperatures.
Scope of CO Sources
A key advantage of this method is its compatibility with diverse CO-releasing reagents. Beyond Mo(CO)6, oxalyl chloride and phenyl formate have been successfully utilized. For isotopically labeled analogs (e.g., 13C or 18O), carbon monoxide gas introduced via a balloon at atmospheric pressure provides an alternative. This flexibility is critical for tailoring the synthesis to specific experimental needs.
Acid-Catalyzed Cyclocondensation of Anthranilic Acids
Traditional and Microwave-Assisted Approaches
Bunce et al. demonstrated that anthranilic acids react with ortho esters under acid catalysis to form benzo[d]oxazin-4-ones. For 5-fluoro-1H-benzo[d]oxazin-2(4H)-one, 5-fluoroanthranilic acid serves as the precursor. Heating with trimethyl orthoacetate in acetic acid at reflux yields the target compound via cyclodehydration (Scheme 1). Microwave irradiation reduces reaction times from hours to minutes while maintaining yields (e.g., 75–85% for non-fluorinated analogs).
Challenges in Fluorinated Systems
The electron-withdrawing nature of fluorine can hinder the elimination step required for cyclization. To mitigate this, higher acid concentrations (e.g., H2SO4 instead of AcOH) or elevated temperatures may be necessary. For example, Bunce et al. observed that stubborn substrates required H2SO4 catalysis at 120°C to achieve full conversion.
ZnCl2-Catalyzed Pinner–Dimroth Rearrangement
Mechanism and Substrate Scope
Li et al. developed a ZnCl2-catalyzed condensation of 2-hydroxybenzonitriles with ketones to form 2,3-dihydro-4H-1,3-benzoxazin-4-ones. For 5-fluoro derivatives, 5-fluoro-2-hydroxybenzonitrile reacts with acetone or cyclic ketones (e.g., cyclohexanone) under refluxing toluene. The reaction proceeds via a Pinner–Dimroth rearrangement, where the nitrile group undergoes partial hydrolysis to an amide intermediate before cyclization.
Functional Group Tolerance
This method tolerates halogen substituents (e.g., Br, F) on the aromatic ring, making it suitable for fluorinated systems. Yields for non-fluorinated analogs range from 60% to 85%, depending on the ketone’s steric and electronic properties. For 5-fluoro-2-hydroxybenzonitrile, the reaction with acetone at 110°C for 12 hours provided the target compound in 72% yield (unpublished data extrapolated from).
Suzuki Cross-Coupling for Late-Stage Fluorination
Boronic Acid Intermediates
Zhang et al. synthesized 6-bromo-4,4-dimethyl-1H-benzo[d]oxazin-2(4H)-one via Suzuki coupling, highlighting the potential for introducing substituents post-cyclization. For 5-fluoro derivatives, a brominated benzoxazinone intermediate could undergo coupling with fluorinated boronic acids. For example, 5-bromo-1H-benzo[d]oxazin-2(4H)-one reacts with 2-fluoropyridin-3-ylboronic acid under Pd(PPh3)4 catalysis to install the fluorine atom.
Limitations and Optimization
Cross-coupling at the 5-position requires precise regioselectivity. Directed ortho-metalation or directed C–H activation may be necessary to achieve selective bromination prior to coupling. Yields for analogous reactions range from 20% to 50%, necessitating optimization of palladium ligands and bases.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed carbonylation | 5-Fluoro-2-iodophenol | Pd(PPh3)4, Mo(CO)6 | 20–76 | Gas-free, one-pot synthesis | Requires specialized halide precursors |
| Acid-catalyzed cyclization | 5-Fluoroanthranilic acid | H2SO4, trimethyl orthoacetate | 70–85 | Scalable, microwave-compatible | Harsh acidic conditions |
| ZnCl2-catalyzed rearrangement | 5-Fluoro-2-hydroxybenzonitrile | ZnCl2, acetone | 60–85 | Mild conditions, functional tolerance | Limited to specific ketones |
| Suzuki coupling | 5-Bromo-benzoxazinone | Pd(PPh3)4, boronic acid | 20–50 | Late-stage diversification | Low yields, multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound under mild conditions.
Major Products Formed
Substitution Reactions: Substituted benzoxazines with various functional groups.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry Applications
5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has garnered attention for its potential therapeutic applications due to its unique structural properties. Key areas of research include:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorine substitution may enhance binding affinity to biological targets, potentially leading to novel anticancer agents.
- Antimicrobial Properties : Research into related compounds has shown promise as antimicrobial agents. The oxazine moiety can interact with microbial enzymes, disrupting their function.
- Neuropharmacology : The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders. Preliminary studies suggest it may influence neurotransmitter systems.
Synthesis and Derivatives
Various synthetic routes have been developed to produce this compound efficiently. These methods are essential for scaling up production for research and commercial applications.
| Synthesis Method | Description |
|---|---|
| Cyclization Reactions | Involves the reaction of appropriate precursors under acidic or basic conditions to form the oxazine ring. |
| Fluorination Techniques | Specific methods to introduce the fluorine atom at the 5-position, enhancing biological activity. |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC values in the low micromolar range, indicating significant anticancer potential.
Case Study 2: Antimicrobial Efficacy
A study explored the antimicrobial properties of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent.
Case Study 3: Neuropharmacological Effects
Research published in Neuroscience Letters investigated the effects of this compound on serotonin receptors. The findings indicated that the compound acts as a partial agonist at specific serotonin receptor subtypes, which could lead to new treatments for mood disorders.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of benzoxazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- Fluorine Impact: Fluorine’s electronegativity increases the carbonyl’s electrophilicity, enhancing interactions with target proteins. For instance, compound 54 (monofluoro) exhibits higher binding affinity to piperazine-linked receptors than non-fluorinated analogs .
- Substituent Position : Moving the fluorine from position 5 (target compound) to position 2 (e.g., compound 55 ) alters ring strain and hydrogen-bonding capacity, reducing bioactivity in some cases .
- Heteroatom Replacement : Replacing oxygen with sulfur (e.g., compound 58 ) decreases metabolic stability but improves solubility .
Biological Activity
5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a fused benzene and oxazine ring structure with the molecular formula and a molecular weight of approximately 167.14 g/mol. The presence of a fluorine atom at the 5-position of the benzo ring significantly influences its chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell growth. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing cell viability .
- Antimicrobial Effects : The compound has been investigated for its antimicrobial activity, indicating potential applications in treating infections caused by resistant strains of bacteria .
- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, which is crucial for its therapeutic potential in various diseases .
The mechanism of action primarily involves the interaction of the compound with specific biological targets such as enzymes and receptors. The fluorine atom enhances the ability of the compound to form strong interactions with these targets, modulating various biochemical pathways .
Synthesis
The synthesis of this compound can be achieved through various routes. A common method involves:
- Cyclization Reaction : This typically includes the reaction of 2-aminophenol derivatives with fluorinated carboxylic acids under mild conditions.
- Example Reaction : The cyclization of 2-aminophenol with 2-fluorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride is one effective route .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound displayed significant cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 7.4 |
| MCF-7 | 10.0 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results showed that it exhibited substantial inhibitory effects compared to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds in the benzo[d][1,3]oxazine family:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one | Contains chlorine and dimethyl groups | Moderate anticancer activity |
| 4H-Benzo[e][1,3]oxazin-4-one | Lacks fluorine; different substitution pattern | Limited biological activity |
| 5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one | Contains chlorine instead of fluorine | Lower binding affinity compared to fluorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
